2-(4-bromophenoxy)-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Overview
Description
This compound is a complex organic molecule with a unique structure. Let’s break it down:
Name: 2-(4-bromophenoxy)-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
IUPAC Name: N-(4-tert-butylbenzyl)-2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Molecular Formula: CHBrNOS
Molecular Weight: Approximately 482.4 g/mol
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps
Bromination: 4-bromophenol reacts with a brominating agent (e.g., N-bromosuccinimide) to form 4-bromophenol.
Etherification: 4-bromophenol reacts with tert-butylbenzyl chloride to yield the tert-butylbenzyl ether.
Thioether Formation: The tert-butylbenzyl ether reacts with 3-chloro-1,1-dioxide-2-thiophene to form the desired thioether.
Amidation: The thioether undergoes amidation with acetic anhydride to produce the final compound.
Industrial Production: Industrial-scale production typically involves optimization of reaction conditions, purification steps, and scalability. Specific industrial methods may vary based on the manufacturer.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
Oxidation: The thioether moiety can be oxidized to the corresponding sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and strong bases (for substitution) are commonly used.
Scientific Research Applications
This compound has diverse applications:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could be used as a building block for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. Potential molecular targets and pathways need further investigation.
Properties
Molecular Formula |
C23H28BrNO4S |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C23H28BrNO4S/c1-23(2,3)18-6-4-17(5-7-18)14-25(20-12-13-30(27,28)16-20)22(26)15-29-21-10-8-19(24)9-11-21/h4-11,20H,12-16H2,1-3H3 |
InChI Key |
QSFGYJKGLPTZKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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